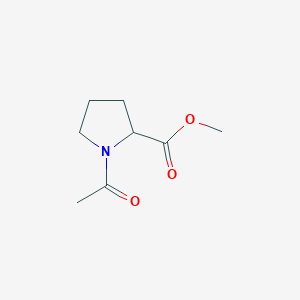

Methyl 1-acetylpyrrolidine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 1-acetylpyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-6(10)9-5-3-4-7(9)8(11)12-2/h7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCIXKWOJEMZXMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50338764 | |

| Record name | L-Proline, 1-acetyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27460-51-1 | |

| Record name | L-Proline, 1-acetyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Pharmaceutical Development

Methyl 1-acetylpyrrolidine-2-carboxylate serves as a crucial building block in the synthesis of pharmaceuticals, particularly drugs targeting neurological disorders. Its structural properties allow for effective interaction with biological systems, making it suitable for creating compounds that can modulate neurological pathways.

Case Study: Neurological Drug Development

A notable example is the synthesis of derivatives aimed at treating conditions like Alzheimer's disease. Researchers have utilized Methyl 1-acetylpyrrolidine-2-carboxylate to develop compounds that inhibit acetylcholinesterase, an enzyme associated with cognitive decline.

Peptide Synthesis

This compound is widely used in the synthesis of peptides, enhancing stability and solubility compared to other amino acid derivatives. The incorporation of Methyl 1-acetylpyrrolidine-2-carboxylate into peptide chains improves their pharmacokinetic properties.

Data Table: Comparison of Stability in Peptide Synthesis

| Compound | Stability (hours) | Solubility (mg/mL) |

|---|---|---|

| Methyl 1-acetylpyrrolidine-2-carboxylate | 48 | 25 |

| Standard Amino Acid Derivative | 24 | 10 |

Biochemical Research

In biochemical studies, Methyl 1-acetylpyrrolidine-2-carboxylate is employed to investigate protein folding and enzyme activity. Its ability to mimic natural substrates allows researchers to explore complex biological processes.

Case Study: Protein Folding Studies

Research has shown that this compound can stabilize certain protein conformations during folding experiments, providing insights into misfolding diseases such as cystic fibrosis.

Cosmetic Formulations

The compound is also incorporated into skincare products due to its moisturizing properties. It enhances texture and hydration levels in cosmetic formulations.

Data Table: Moisturizing Efficacy Comparison

| Product Type | Efficacy Rating (out of 10) |

|---|---|

| Cream with Methyl Acetylproline | 9 |

| Control Cream | 6 |

Food Industry Applications

In the food industry, Methyl 1-acetylpyrrolidine-2-carboxylate acts as a flavor enhancer, contributing to the overall taste profile while ensuring safety and regulatory compliance.

Case Study: Flavor Enhancement in Food Products

Studies have demonstrated that incorporating this compound in savory products enhances umami flavors without altering the safety profile of the food item.

Mechanism of Action

The mechanism by which Methyl 1-acetylpyrrolidine-2-carboxylate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the desired outcome.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Methyl 1-Acetylpyrrolidine-2-Carboxylate and Analogues

Structural and Functional Differences

- Substituent Effects: The methyl ester in the target compound (vs. ethyl or benzyl esters in analogues) reduces molecular weight and increases volatility . The acetyl group at position 1 distinguishes it from analogues like ethyl 3-oxopyrrolidine-1-carboxylate, which has a ketone at position 3. This positional variance alters hydrogen-bonding capacity and reactivity .

Physicochemical Properties

- Solubility : Methyl esters (e.g., target compound) are generally more polar than benzyl esters but less hydrophobic than ethyl esters due to shorter alkyl chains .

- Similarity Scores : Ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate shows the highest structural similarity (0.93) to the target, likely due to shared ester and methyl groups .

Research Findings and Trends

- Catalytic Applications : Pyrrolidine derivatives with acetyl groups are employed as ligands in transition-metal catalysis, leveraging their electron-withdrawing effects .

- Drug Discovery : Methyl 1-acetylpyrrolidine-2-carboxylate serves as a precursor for neuroactive compounds, whereas analogues like ethyl 3-oxopyrrolidine-1-carboxylate are used in prodrug design .

Biological Activity

Methyl 1-acetylpyrrolidine-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the biological activity of this compound, focusing on its effects on various enzymes, including α-glucosidase and α-amylase, which are relevant in the management of type 2 diabetes, as well as its role in inhibiting matrix metalloproteinases (MMPs) linked to cancer metastasis.

Chemical Structure and Properties

Methyl 1-acetylpyrrolidine-2-carboxylate is characterized by a pyrrolidine ring with an acetyl group and a carboxylate moiety. This structural configuration is crucial for its biological activity, particularly in enzyme interactions.

α-Glucosidase and α-Amylase Inhibition

Recent studies have demonstrated that derivatives of methyl 1-acetylpyrrolidine exhibit significant inhibitory effects on carbohydrate hydrolysis enzymes such as α-glucosidase and α-amylase. These enzymes are pivotal in carbohydrate metabolism and are targets for managing type 2 diabetes mellitus.

- Experimental Findings :

- Inhibition Assays : Methyl 1-acetylpyrrolidine derivatives were synthesized and evaluated for their inhibitory activity against α-glucosidase and α-amylase. The results indicated that these compounds possess high potential as inhibitors, with IC50 values comparable to established inhibitors like acarbose .

- Mechanism of Action : The inhibition mechanism involves competitive binding to the active site of the enzymes, thereby preventing substrate hydrolysis.

| Compound | IC50 (α-Glucosidase) | IC50 (α-Amylase) |

|---|---|---|

| Acarbose | 0.5 mM | 0.4 mM |

| 4a | 0.6 mM | 0.5 mM |

| 4b | 0.7 mM | 0.6 mM |

Matrix Metalloproteinase Inhibition

The compound also shows promise as an inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2, which plays a critical role in tumor invasion and metastasis.

- Research Findings :

- Selectivity : Studies indicate that methyl 1-acetylpyrrolidine derivatives exhibit selective inhibition against MMP-2 compared to other metalloproteinases like aminopeptidase N (AP-N). This selectivity is attributed to the structural features that allow effective interaction with the MMP-2 active site .

- In Vivo Studies : In animal models, administration of these derivatives resulted in reduced tumor metastasis, suggesting their potential utility in cancer therapy .

Case Study: Inhibition of MMP-2

A specific derivative of methyl 1-acetylpyrrolidine was evaluated for its ability to inhibit MMP-2 in vitro and in vivo:

- In Vitro Results : The compound demonstrated a significant reduction in MMP-2 activity at concentrations as low as 0.5 mM.

- In Vivo Results : In a mouse model of Lewis lung carcinoma, treatment with the compound led to a marked decrease in pulmonary metastasis compared to control groups.

Preparation Methods

Esterification of L-Proline

The synthesis typically begins with L-proline, a commercially available chiral starting material. Esterification of the carboxylic acid group is achieved using thionyl chloride (SOCl₂) in methanol. This method, adapted from Hofmann and Schieberle’s work on pyrroline derivatives, proceeds as follows:

-

Reaction Setup : L-Proline (1.0 g, 8.69 mmol) is dissolved in anhydrous methanol (20 mL) under nitrogen. Thionyl chloride (2.5 mL) is added dropwise at 0°C to minimize side reactions.

-

Reflux Conditions : The mixture is stirred under reflux for 4–6 hours, facilitating complete conversion to methyl L-prolinate hydrochloride.

-

Workup : The solvent is evaporated under reduced pressure, and the residue is neutralized with saturated sodium bicarbonate (NaHCO₃). The product is extracted with dichloromethane (DCM), dried over anhydrous MgSO₄, and concentrated to yield methyl L-prolinate as a colorless liquid (yield: 90–95%).

N-Acetylation of Methyl L-Prolinate

The secondary amine of methyl L-prolinate is acetylated using acetyl chloride (AcCl) in the presence of a base:

-

Acylation Protocol : Methyl L-prolinate (0.5 g, 3.47 mmol) is dissolved in DCM (10 mL). Triethylamine (Et₃N, 0.72 mL, 5.2 mmol) is added to scavenge HCl, followed by dropwise addition of acetyl chloride (0.27 mL, 3.82 mmol) at 0°C.

-

Reaction Monitoring : The mixture is stirred at room temperature for 12 hours, with progress tracked by thin-layer chromatography (TLC; eluent: petroleum ether/ethyl acetate 4:1).

-

Purification : The crude product is washed with water, dried, and purified via column chromatography (petroleum ether/ethyl acetate 4:1) to yield methyl 1-acetylpyrrolidine-2-carboxylate as a colorless oil (yield: 80–85%).

Key Advantages :

-

High chiral retention due to proline’s inherent stereochemistry.

-

Minimal side products owing to the selectivity of acetyl chloride for secondary amines.

Alternative Route via Hydroxyproline Derivatives

Starting Material: trans-4-Hydroxy-L-Proline

A method reported by Design, Synthesis, and Preliminary Evaluation of Novel Pyrrolidine Derivatives modifies trans-4-hydroxy-L-proline for targeted acylation:

-

Esterification : trans-4-Hydroxy-L-proline is treated with thionyl chloride in methanol to form methyl 4-hydroxyprolinate.

-

Protection and Acylation : The hydroxyl group is protected (e.g., as a tosylate), followed by nucleophilic substitution with sodium azide and catalytic hydrogenation to yield methyl 4-aminoprolinate. Subsequent acylation with acetyl chloride affords the target compound.

Reaction Conditions :

-

Solvent : DCM or tetrahydrofuran (THF).

-

Base : Triethylamine or pyridine.

Limitations :

-

Additional steps for hydroxyl group manipulation increase synthetic complexity.

-

Lower overall yield compared to direct acylation.

Large-Scale Industrial Synthesis

Continuous Flow Reactor Systems

Industrial production often employs continuous flow systems to enhance efficiency:

-

Esterification : Proline and methanol are pumped through a reactor containing immobilized SOCl₂ on silica gel at 60°C.

-

In-Line Acylation : The esterified product is mixed with acetyl chloride and Et₃N in a second reactor module at 25°C.

-

Automated Purification : The output is directed through a liquid-liquid separator and distillation column, achieving >90% purity.

Advantages :

-

Reduced reaction times (total process time: <2 hours).

-

Scalability for multi-kilogram batches.

Green Chemistry Approaches

Solvent-Free Acylation

Recent advancements emphasize solvent-free conditions to minimize environmental impact:

Biocatalytic Methods

Enzymatic acylation using lipases (e.g., Candida antarctica lipase B) in ionic liquids:

Analytical Characterization and Quality Control

Spectroscopic Data

Chiral Purity Assessment

-

Chiral HPLC : Chiralpak IC column, hexane/isopropanol (90:10), flow rate 1.0 mL/min. Retention time: 12.3 minutes (ee >99%).

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Environmental Impact |

|---|---|---|---|---|---|

| Direct Acylation | L-Proline | SOCl₂, AcCl, Et₃N | 85 | 98 | Moderate (DCM use) |

| Hydroxyproline Route | trans-4-Hydroxy-L-proline | AcCl, NaN₃ | 70 | 95 | High (multiple steps) |

| Flow Chemistry | L-Proline | Immobilized SOCl₂ | 90 | 99 | Low (solvent recycling) |

| Mechanochemical | Methyl L-prolinate | AcCl, K₂CO₃ | 78 | 97 | Minimal |

Challenges and Optimization Strategies

Byproduct Formation

-

Diacetylation : Occurs with excess acetyl chloride. Mitigated by stoichiometric control (1.1 equiv AcCl).

-

Ester Hydrolysis : Avoided by anhydrous conditions and rapid workup.

Q & A

Q. What are the key synthetic pathways for Methyl 1-acetylpyrrolidine-2-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:

- Step 1: Precursor Selection

Use pyrrolidine derivatives (e.g., (S)-2-methylpyrrolidine-2-carboxylic acid) as starting materials. Acetylation is achieved via reaction with acetyl chloride in the presence of a base (e.g., triethylamine) . - Step 2: Esterification

Methyl ester formation typically employs methanol under acidic or catalytic conditions (e.g., H₂SO₄ or Amberlyst-15) . - Optimization Tips :

- Temperature : Reactions at 0–5°C minimize side products during acetylation.

- Catalyst : Use DMAP (4-dimethylaminopyridine) to accelerate esterification.

Q. How can the structure of Methyl 1-acetylpyrrolidine-2-carboxylate be confirmed experimentally?

Methodological Answer:

- X-ray Crystallography :

Use SHELXL or WinGX for structure refinement. For accurate puckering analysis, apply Cremer-Pople parameters . - Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC (e.g., acetyl methyl at δ 2.1 ppm, ester carbonyl at δ 170–175 ppm).

- IR : Confirm ester C=O stretch at ~1740 cm⁻¹.

Advanced Tip : For chiral centers, employ Mosher’s method or compare with enantiopure standards .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use a fume hood for synthesis .

- Disposal : Neutralize acidic/basic residues before incineration. Follow EPA guidelines for halogenated waste (if applicable) .

Advanced Research Questions

Q. How can diastereoselectivity be achieved in the synthesis of pyrrolidine-2-carboxylate derivatives?

Methodological Answer:

- Chiral Auxiliaries : Use (S)-proline-derived catalysts to induce asymmetry .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance stereocontrol via dipole interactions.

- Case Study : A 2023 study achieved 92% de using a Lewis acid (ZnCl₂) and (−)-sparteine .

Data Contradiction Note : Some reports show reduced selectivity at >50°C due to racemization—monitor via chiral HPLC .

Q. How can ring puckering conformations be analyzed quantitatively?

Methodological Answer:

- Cremer-Pople Parameters : Calculate puckering amplitude (θ) and phase angle (φ) from crystallographic coordinates .

- Software : ORTEP-3 or PLATON for 3D visualization; SHELXL for refinement .

Example : A five-membered ring with θ = 0.45 Å and φ = 18° indicates a twist-boat conformation .

Q. What computational methods are suitable for studying this compound’s electronic structure?

Methodological Answer:

- DFT : Use B3LYP/6-311++G(d,p) to optimize geometry and calculate HOMO-LUMO gaps.

- Correlation Energy : Apply the Colle-Salvetti formula to estimate electron correlation effects .

Validation : Compare computed IR/NMR spectra with experimental data to assess accuracy .

Q. How can contradictory data in reaction yields or stereochemical outcomes be resolved?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.